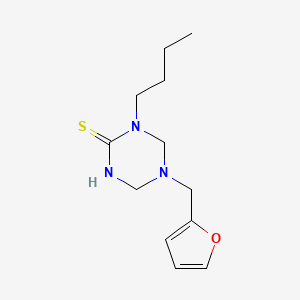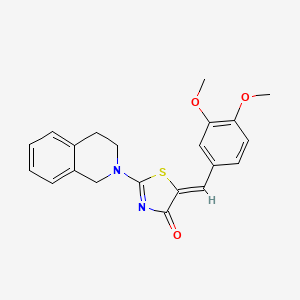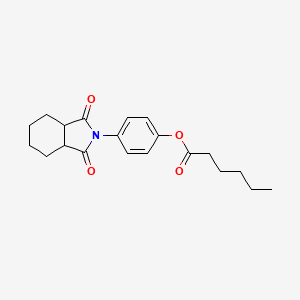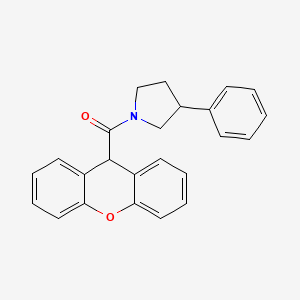![molecular formula C13H11N3O2S B11597710 (5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597710.png)
(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst. The reaction proceeds through a free radical mechanism, leading to the formation of the desired thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as the use of sustainable irradiation and water as a solvent, are likely to be employed to minimize environmental impact and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzylidene group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the benzylidene group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-b][1,2,4]triazole derivatives, while substitution reactions can produce a variety of substituted thiazolo[3,2-b][1,2,4]triazole compounds .
Applications De Recherche Scientifique
(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.
Mécanisme D'action
The mechanism of action of (5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but differ in their substituents.
Imidazoles: Another class of heterocyclic compounds with similar applications in chemistry and biology.
Uniqueness
Its ability to undergo regioselective synthesis under mild conditions further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C13H11N3O2S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
(5Z)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-10-6-4-3-5-9(10)7-11-12(17)16-13(19-11)14-8-15-16/h3-8H,2H2,1H3/b11-7- |
Clé InChI |
HUHWDCYINUZOJZ-XFFZJAGNSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC=N3)S2 |
SMILES canonique |
CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597639.png)

![Ethyl 2-{3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-YL]-2-imino-5-oxoimidazolidin-1-YL}acetate](/img/structure/B11597644.png)
![methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597648.png)

![N-(2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11597665.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11597667.png)



![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597683.png)
![N,N-diethyl-4-({3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)benzamide](/img/structure/B11597689.png)
![2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11597698.png)
![{4-[6-(4-Fluorophenoxy)hexyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11597704.png)
